

2-Iodopyridine-4-carbonitrile melting point

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Compound of Interest

Compound Name: 2-Iodopyridine-4-carbonitrile

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An In-Depth Technical Guide to the Melting Point of **2-Iodopyridine-4-carbonitrile**: A Critical Parameter in Pharmaceutical Research

Abstract

This technical guide provides a comprehensive analysis of the melting point of **2-Iodopyridine-4-carbonitrile**, a key heterocyclic building block in modern drug discovery and organic synthesis. Moving beyond a simple statement of the value, this document delves into the fundamental importance of melting point as a critical quality attribute. We will explore its relationship with compound purity, stability, and its implications for pharmaceutical development. This guide furnishes researchers, scientists, and drug development professionals with a robust framework for accurate measurement, data interpretation, and an understanding of the physicochemical principles that govern this essential property. Detailed, field-proven protocols for determination are provided, establishing a self-validating system for ensuring material quality and experimental reproducibility.

The Pivotal Role of Melting Point in Drug Development

In the early stages of drug discovery and development, the melting point (T_m) is one of the first and most reliable physical properties measured.^[1] It serves as a foundational data point that offers significant insights far beyond simple phase transition. For researchers and pharmaceutical scientists, the melting point is a crucial indicator of purity, identity, and even provides clues to a compound's potential bioavailability.^{[1][2]}

A pure crystalline substance typically exhibits a sharp, well-defined melting point, often within a narrow range of 0.5-1.0°C.[3] The presence of even minor impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression, which both lowers the melting temperature and broadens the melting range.[2][4] Consequently, determining the melting point is a rapid and cost-effective method to gauge the purity of a synthesized compound like **2-Iodopyridine-4-carbonitrile**. [5] In the pharmaceutical industry, this analysis is a fundamental quality control test for Active Pharmaceutical Ingredients (APIs) and excipients, ensuring batch-to-batch consistency and safety.[2][3]

Furthermore, the melting point is intrinsically linked to the strength of the intermolecular forces within the crystal. This has downstream implications for other critical properties such as solubility, which in turn can influence a drug's absorption and overall bioavailability.[1] Therefore, a thorough understanding and accurate determination of the melting point of **2-Iodopyridine-4-carbonitrile** are indispensable for its effective application in research and development.

Physicochemical Profile: 2-Iodopyridine-4-carbonitrile

2-Iodopyridine-4-carbonitrile is a solid organic compound used as an intermediate in the synthesis of more complex molecules. Its identity and primary physical property, the melting point, are summarized below.

Property	Value	Source
IUPAC Name	2-Iodopyridine-4-carbonitrile	N/A
Synonyms	2-Iodo-4-cyanopyridine, 2-Iodoisonicotinonitrile	[6]
CAS Number	114821-24-8	
Molecular Formula	C ₆ H ₃ IN ₂	
Molecular Weight	230.01 g/mol	
Reported Melting Point	76-81 °C	
Form	Solid	

The reported melting range of 76-81 °C is indicative of a commercially available purity (e.g., 95%). It is critical for researchers to recognize that this range can be influenced by the purity of their specific batch. A highly purified sample, achieved through methods like recrystallization, would be expected to exhibit a narrower and potentially slightly different melting range.

A Standardized Protocol for Accurate Melting Point Determination

To ensure accuracy and reproducibility, a standardized methodology is essential. The capillary method is the standard technique recognized by most pharmacopeias for melting point determination.^[5] Modern melting point apparatuses automate this process, offering precise temperature control and digital recording.^[7]

Experimental Workflow: Capillary Method

The following protocol outlines the steps for obtaining a reliable melting point measurement using a modern digital apparatus.

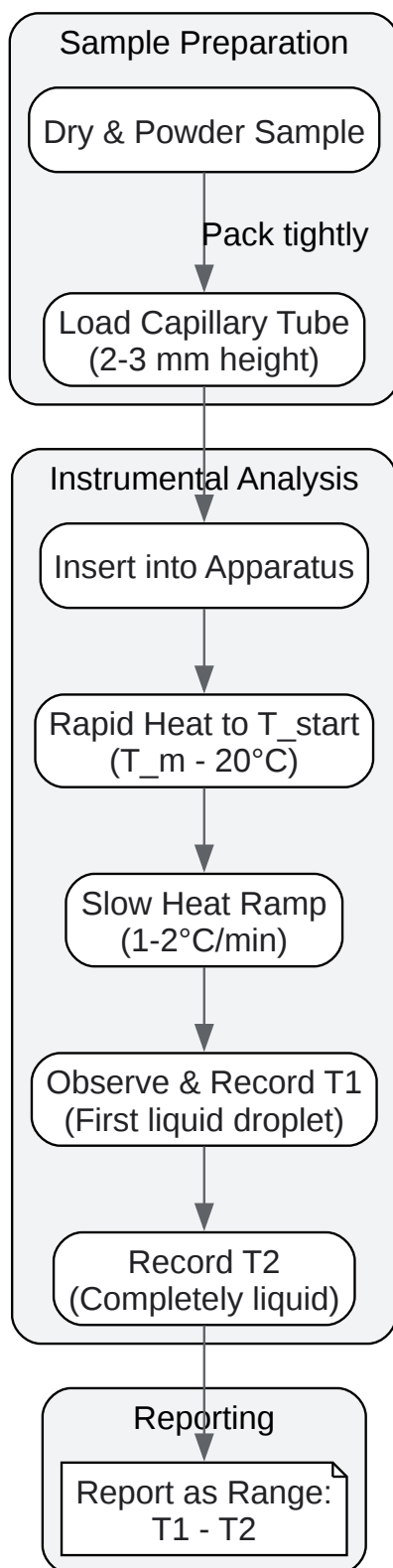
Step 1: Sample Preparation

- Rationale: Proper sample preparation is the most critical factor influencing accuracy. The sample must be completely dry and finely powdered to ensure uniform heat transfer.
- Procedure:
 - Place a small amount of **2-Iodopyridine-4-carbonitrile** onto a clean, dry watch glass.
 - If necessary, gently crush the solid into a fine powder using a mortar and pestle.
 - Press the open end of a capillary tube into the powder multiple times.^[5]
 - Invert the tube and tap it gently on a hard surface to pack the powder into the closed end. Alternatively, drop the tube through a long, narrow glass tube to facilitate packing.^{[5][8]}
 - The final packed sample height should be approximately 2-3 mm.

Step 2: Instrument Setup and Measurement

- Rationale: The heating rate is the most important instrumental parameter.^[5] A rapid ramp can cause the thermometer reading to lag behind the actual sample temperature, leading to erroneously high values. A slow, controlled ramp near the melting point is crucial for thermal equilibrium.^[8]
- Procedure:
 - Insert the packed capillary tube into the heating block of the melting point apparatus.^[7]
 - If the approximate melting point is known (76-81 °C), set a rapid heating ramp to a start temperature approximately 20°C below the expected value (e.g., 55°C).^[8]
 - From the start temperature, program a slow heating ramp rate, typically 1-2°C per minute.
 - Observe the sample through the magnified viewing port.
 - Record T1: The temperature at which the first droplet of liquid becomes visible.^[8]
 - Record T2: The temperature at which the last solid particle melts, resulting in a clear liquid.
 - The melting point is reported as the range T1-T2.

Workflow Diagram



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Caption: Workflow for accurate melting point determination.

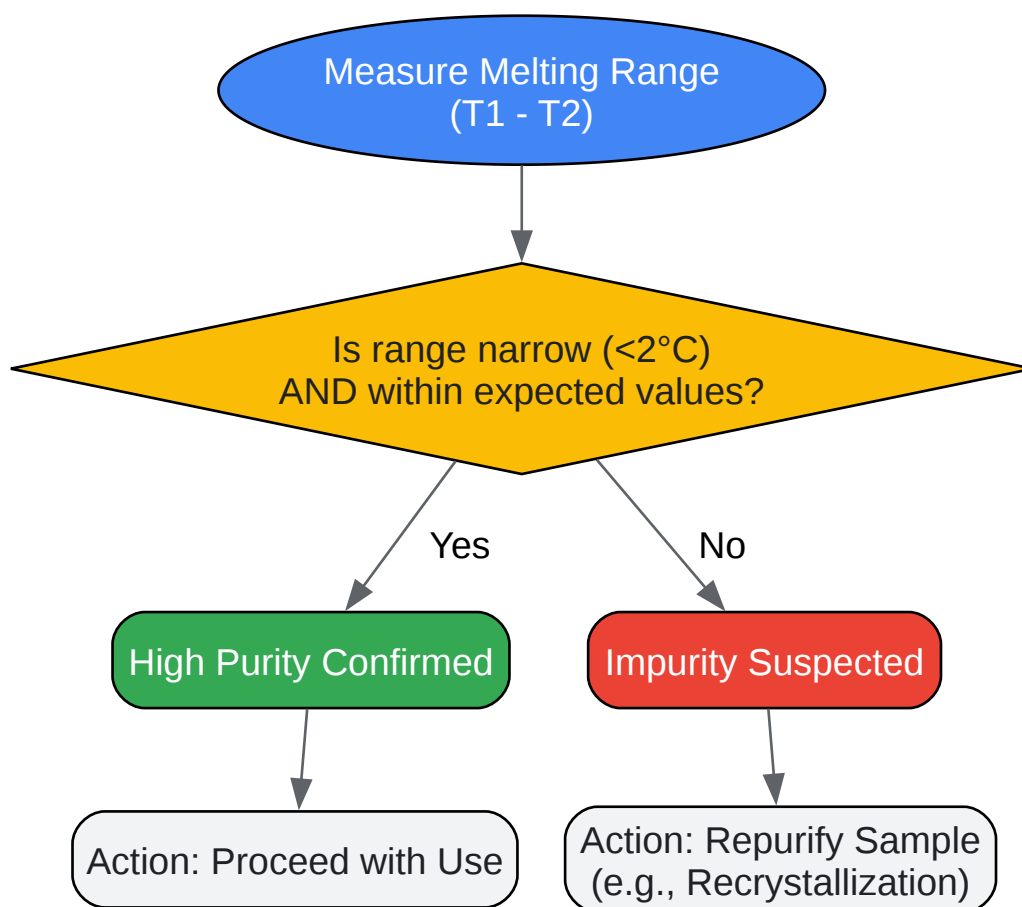
A Self-Validating System for Data Interpretation

The power of melting point analysis lies in its ability to act as a self-validating check on material purity. The observed melting range provides immediate feedback on the quality of the **2-Iodopyridine-4-carbonitrile** sample.

- **High Purity Indication:** A sharp, narrow melting range (e.g., 79.5-80.5°C) that falls within the expected literature values is a strong indicator of high purity.
- **Impurity Indication:** A broad and depressed melting range (e.g., 74-78°C) is a clear sign that impurities are present.^[4] This result should prompt the researcher to consider further purification steps, such as recrystallization, before using the material in a sensitive reaction.

The synthesis of halogenated pyridines can involve precursors or reagents that may carry over into the final product if purification is incomplete.^[9]^[10] Therefore, validating each new batch with a melting point determination is a critical step to ensure the integrity of subsequent experiments.

Logic Diagram for Interpretation



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Caption: Decision logic for interpreting melting point data.

Conclusion

The melting point of **2-Iodopyridine-4-carbonitrile**, reported as 76-81 °C, is a fundamental physicochemical parameter that serves as a critical indicator of compound identity and purity. For professionals in research and drug development, it is not merely a number but a key component of material qualification. Adherence to a standardized determination protocol, coupled with a rigorous interpretation of the resulting melting range, establishes a self-validating system that upholds experimental integrity and ensures the reliability of data derived from the use of this important synthetic intermediate.

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